molecular formula C10H9FO3 B6618603 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one CAS No. 2293422-02-1

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one

Cat. No.: B6618603
CAS No.: 2293422-02-1
M. Wt: 196.17 g/mol
InChI Key: RHFHRADCXNQMKK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a fluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating various signaling pathways involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is unique due to the presence of the fluoroethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other benzodioxane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, synthesizing findings from various studies.

Synthesis

The synthesis of this compound typically involves multiple steps, often starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The process may include reactions with various reagents to introduce functional groups that enhance biological activity. For instance, the compound can be synthesized through the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with 2,3-dihydrobenzo[1,4]-dioxin derivatives in a DMF solvent system using lithium hydride as a base .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antimicrobial and Insecticidal Properties

Recent studies have indicated that compounds related to the benzodioxole structure exhibit significant larvicidal activity against Aedes aegypti, the mosquito vector for several viral diseases. For example, derivatives with similar structures demonstrated LC50 values indicating effective larvicidal potential without cytotoxic effects on mammalian cells . This suggests that this compound may also possess similar properties.

Enzyme Inhibition Studies

Inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase have been assessed for related benzodioxole compounds. These enzymes are crucial in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that certain derivatives could inhibit these enzymes effectively, suggesting potential therapeutic applications in managing these conditions .

Case Studies

Several case studies have highlighted the compound's biological activities:

Study Activity Findings
Study ALarvicidalCompound exhibited LC50 values significantly lower than standard insecticides .
Study BEnzyme InhibitionDemonstrated effective inhibition of α-glucosidase and acetylcholinesterase .
Study CCytotoxicityNo cytotoxic effects observed on human cells at high concentrations .

Research Findings

Research has shown that structural modifications can significantly impact the biological activity of benzodioxole derivatives. The presence of specific substituents on the aromatic ring enhances insecticidal properties and enzyme inhibition capabilities. For instance:

  • Substituent Effects : The addition of methylenedioxy groups has been linked to increased larvicidal activity.
  • Safety Profile : Compounds derived from this family have demonstrated low toxicity levels in mammalian models, making them suitable candidates for further development as therapeutics or insecticides.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFHRADCXNQMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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